Tetrasodium hexacyanoferrate(4-) decahydrate

Description

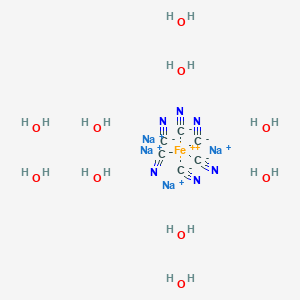

Tetrasodium hexacyanoferrate(4–) decahydrate (Na₄[Fe(CN)₆]·10H₂O), commonly known as sodium ferrocyanide decahydrate, is a coordination compound with a lemon-yellow crystalline appearance, molecular weight of 484.1 g/mol, and solubility of 180 g/L in water at 20°C . It is identified by CAS number 14434-22-1 and EINECS 237-081-9 . The compound is used as an anticaking agent in food-grade salt, in ore flotation, photography, and as an emulsion polymerization catalyst . Its structure consists of a low-spin Fe²⁺ center octahedrally coordinated by six cyanide ligands, stabilized by four sodium ions and ten water molecules .

Propriétés

IUPAC Name |

tetrasodium;iron(2+);hexacyanide;decahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSUDVTVQZUDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20FeN6Na4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932294 | |

| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14434-22-1 | |

| Record name | Iron(2+) sodium cyanide--water (1/4/6/10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM FERROCYANIDE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0CLR485X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Industrial Synthesis via Calcium Ferrocyanide Intermediate

The most widely documented industrial method involves a multi-step process starting with hydrogen cyanide (HCN), ferrous chloride (FeCl₂), and calcium hydroxide (Ca(OH)₂). Initially, calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O) is formed through the reaction:

Subsequent treatment with sodium carbonate (Na₂CO₃) converts the calcium salt to the tetrasodium form:

The final product is crystallized as the decahydrate by controlled evaporation .

Key Parameters:

-

Temperature: 60–80°C during HCN addition to prevent volatilization.

-

Yield: ~85–90% after purification via recrystallization.

-

Purity: ≥98% (industrial grade), with residual Ca²⁺ removed via ion exchange .

Direct Synthesis from Sodium Cyanide and Metallic Iron

A patent by US2431601A outlines a single-step process using sodium cyanide (NaCN) and finely divided iron (Fe) under oxidative conditions. The reaction proceeds as:

Optimization Insights:

-

Iron Particle Size: <100 µm ensures rapid surface reactivity .

-

Oxidation: Air or oxygen sparging at 90–110°C enhances reaction kinetics by mitigating passive oxide layer formation on iron .

-

Molar Ratio: Excess iron (3:1 Fe:NaCN) minimizes side reactions, achieving 92% yield .

Ferrous Sulfate and Sodium Cyanide Reaction

Ataman Kimya’s protocol employs ferrous sulfate (FeSO₄) and sodium cyanide in aqueous medium:

Procedure:

-

Dissolve FeSO₄·7H₂O (278 g/mol) in deionized water at 50°C.

-

Add NaCN (49 g/mol) stoichiometrically under vigorous stirring.

Challenges:

Electrolytic Oxidation of Ferrocyanide Precursors

While primarily used for ferricyanide synthesis, electrolytic methods adapt to ferrocyanide production under reducing conditions. A divided cell with iron anode and stainless steel cathode facilitates:

Operational Data:

-

Current Density: 50–100 mA/cm² maximizes Faradaic efficiency (75%) .

-

Electrolyte: 0.5 M NaCN solution with 0.1 M NaOH stabilizes pH .

Radioisotope-Labeled Synthesis for Research Applications

Egan et al. (2018) demonstrated a two-step ¹⁴C-labeled synthesis for tracer studies:

-

Ferrous Hydroxide Preparation:

-

Reaction with [¹⁴C]NaCN:

Characterization: HPLC and ¹³C NMR confirmed >99% isotopic purity .

Improved Industrial Processes for Scalability

CN1212270C details an optimized route using recycled byproducts:

-

Leaching: Spent iron oxides from gas purification are treated with lime (CaO) to extract Ca₂[Fe(CN)₆] .

-

Ion Exchange: Sodium sulfate (Na₂SO₄) displaces calcium:

Advantages:

Comparative Analysis of Preparation Methods

Applications De Recherche Scientifique

Environmental Remediation

Sodium ferrocyanide decahydrate has been investigated for its effectiveness in removing heavy metals from wastewater. The ferrocyanide ion () can form stable complexes with various metal cations, such as copper, lead, and zinc, leading to the formation of insoluble precipitates. This property is being explored for:

- Heavy Metal Removal : Studies have shown that sodium ferrocyanide can effectively bind to heavy metals, facilitating their removal from contaminated water sources through precipitation and adsorption techniques .

Food Industry

In the food sector, sodium ferrocyanide is primarily used as an anticaking agent in table salt and animal feed. Its ability to prevent clumping ensures free-flowing properties, which is essential for product quality and usability . It is recognized as a food additive (E535) within the European Union, with a maximum content limit established for safety .

Synthesis of Pigments

Sodium ferrocyanide serves as a precursor for the synthesis of Prussian blue , a pigment known for its vibrant color and stability. The reaction between sodium ferrocyanide and ferric salts results in the formation of this pigment, which has applications in art and coatings .

Catalysis and Magnetic Materials

Research is ongoing into the use of sodium ferrocyanide in developing new magnetic materials and catalysts. Its ability to form coordination complexes with transition metals makes it a candidate for various catalytic processes .

Case Study 1: Heavy Metal Removal

A study conducted by researchers assessed the effectiveness of sodium ferrocyanide in treating industrial wastewater contaminated with heavy metals. The results indicated that using sodium ferrocyanide significantly reduced concentrations of lead and copper ions through precipitation methods.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Copper | 80 | 4 | 95 |

This demonstrates the compound's potential as an eco-friendly solution for environmental cleanup efforts.

Case Study 2: Anticaking Agent in Food Products

In a controlled study on table salt formulations, the incorporation of sodium ferrocyanide was evaluated for its anticaking properties. The findings revealed that even at low concentrations (below 0.5%), it effectively prevented clumping under high humidity conditions.

| Sample Type | Control Clumping (%) | With Sodium Ferrocyanide (%) |

|---|---|---|

| Table Salt | 30 | 5 |

| Animal Feed Pellets | 25 | 3 |

These results highlight its efficacy as an anticaking agent.

Mécanisme D'action

The mechanism of action of Tetrasodium hexacyanoferrate(4-) decahydrate involves the coordination of cyanide ligands to the iron center, which stabilizes the complex. The compound can interact with various molecular targets, including metal ions and proteins, through ligand exchange and redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Chemical Properties

Table 1: Key Properties of Hexacyanoferrate(4–) Salts

Key Observations:

- Hydration Differences : Sodium ferrocyanide commonly forms a decahydrate, whereas potassium ferrocyanide is often trihydrated or anhydrous .

- Solubility : Potassium salts generally exhibit higher solubility due to weaker ion-dipole interactions compared to sodium .

- Stability : Both sodium and potassium ferrocyanides decompose upon heating or acid exposure, releasing toxic HCN gas .

Biochemical and Environmental Behavior

- Biodegradation : Pseudomonas fluorescens Pf-5 degrades sodium and potassium ferrocyanides, with minimum inhibition concentrations (MIC) of 75 mM and 50 mM, respectively . Potassium’s lower MIC suggests higher microbial toxicity.

- Toxicity : Both compounds are low-toxicity food additives but release HCN under acidic conditions .

Impurities and Byproducts

Iron oxide synthesis processes may include impurities like tetrairon(III) hexacyanoferrate(II) hydrates, which are ionic but structurally distinct from simple ferrocyanides . These impurities are neglected in analytical studies due to their minimal impact on material properties .

Activité Biologique

Tetrasodium hexacyanoferrate(4-) decahydrate, commonly referred to as sodium ferrocyanide decahydrate, is a coordination compound with the molecular formula . This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions through its cyanide ligands, which can interact with various biological molecules. The compound is known to influence metal ion transport and coordination chemistry, making it significant in biochemical studies. Its mechanism involves binding to metal ions and altering their availability in biological systems .

- Solubility : The compound is highly soluble in water, which facilitates its transport and distribution within biological systems.

- Toxicity : Research indicates that sodium ferrocyanide exhibits low toxicity levels. The acceptable daily intake is reported to be between 0–0.025 mg/kg body weight .

Cellular Effects

Sodium ferrocyanide has been observed to interact with enzymes produced by certain microorganisms that can degrade cyanide. This interaction suggests a potential role in bioremediation processes where cyanide degradation is necessary .

Case Studies and Experimental Data

-

Toxicological Assessments :

- A study evaluated the safety of sodium ferrocyanide as a feed additive in animals. The findings indicated that at doses up to 4.4 mg/kg body weight per day, there were no significant adverse effects observed on renal function over a two-year period .

- In another assessment, the compound was shown to have no genotoxic or carcinogenic effects at the current usage levels in food products .

- Biochemical Pathways :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

| Compound | Toxicity Level | Primary Use |

|---|---|---|

| Tetrasodium Hexacyanoferrate(4-) | Low (ADI: 0–0.025 mg/kg) | Anticaking agent in food products |

| Potassium Hexacyanoferrate(II) | Moderate | Analytical chemistry reagent |

| Ammonium Hexacyanoferrate(II) | Low | Laboratory reagent |

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing tetrasodium hexacyanoferrate(4-) decahydrate to prevent decomposition or hazardous reactions?

- Methodological Answer :

- Storage : Store in airtight containers under inert atmospheres (e.g., nitrogen) at room temperature (10–30°C) to avoid hygroscopic absorption and oxidation .

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid exposure to acids, UV light, or strong oxidizers (e.g., peroxides), which can trigger HCN release .

- Decomposition Mitigation : Conduct reactions in well-ventilated fume hoods and monitor pH to prevent acidic conditions (pH < 7) that promote cyanide liberation .

Q. How can researchers prepare stable aqueous solutions of this compound for spectroscopic or electrochemical studies?

- Methodological Answer :

- Solubility : Dissolve in deoxygenated water (20–25°C) at concentrations ≤0.5 M to prevent supersaturation. Pre-purge water with nitrogen to minimize oxidation of Fe²⁺ .

- Light Sensitivity : Shield solutions from direct light using amber glassware or opaque containers to reduce photodecomposition .

- Stability Testing : Monitor solution integrity via UV-Vis spectroscopy (absorbance peaks at 420 nm for [Fe(CN)₆]⁴⁻) over 24-hour intervals .

Q. What analytical techniques are recommended to detect cyanide release during experimental workflows involving this compound?

- Methodological Answer :

- Ion Chromatography (IC) : Quantify free CN⁻ ions in solution with a detection limit of 0.1 ppm .

- Spectrophotometry : Use the pyridine-barbituric acid method to detect trace HCN gas, with absorbance measured at 575 nm .

- Safety Validation : Perform parallel control experiments without acidic/light exposure to confirm stability under test conditions .

Advanced Research Questions

Q. How can this compound be utilized to synthesize Prussian blue analogs (PBAs) for electrochemical energy storage research?

- Methodological Answer :

- Co-Precipitation Synthesis : Mix Na₄[Fe(CN)₆]·10H₂O with Fe²⁺/Fe³⁺ salts (e.g., FeSO₄) in deoxygenated water at 60–80°C. Adjust stoichiometry to control PBA crystallinity .

- Electrochemical Testing : Fabricate electrodes by depositing PBAs onto conductive substrates (e.g., carbon cloth). Perform cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl) to assess charge capacity and ion diffusion kinetics .

- Structural Confirmation : Validate PBA frameworks using XRD (e.g., peaks at 2θ = 17.5°, 24.7°) and FTIR (CN stretch at 2080 cm⁻¹) .

Q. What protocols optimize the single-crystal growth of this compound for structural characterization?

- Methodological Answer :

- Crystallization : Slow evaporation of saturated aqueous solutions at 4°C yields monoclinic crystals (space group P2₁/n) suitable for XRD .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer. Refine structures using SHELXL-97 to achieve R-values < 0.1 .

- Hydration Analysis : Perform thermogravimetric analysis (TGA) to confirm decahydrate composition (10 H₂O molecules lost between 30–100°C) .

Q. How do pH and temperature variations impact the stability of [Fe(CN)₆]⁴⁻ in aqueous systems?

- Methodological Answer :

- pH Studies : Use buffered solutions (pH 4–10) to track [Fe(CN)₆]⁴⁻ stability via cyclic voltammetry. Acidic conditions (pH < 6) accelerate ligand dissociation, reducing redox activity .

- Thermal Stability : Conduct DSC to identify decomposition onset (~435°C). Below 100°C, structural water loss occurs without framework collapse .

- Kinetic Modeling : Apply Arrhenius equations to derive activation energy for degradation pathways under varying conditions .

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

- Methodological Answer :

- Ecotoxicity Screening : Use Daphnia magna bioassays to determine LC₅₀ values for cyanide byproducts. Neutralize waste with hypochlorite (NaOCl) to convert CN⁻ to less toxic CNO⁻ .

- Regulatory Compliance : Align disposal protocols with EPA guidelines (40 CFR 261.24) for cyanide-containing wastes. Document total cyanide content via EPA Method 335.4 .

Data Contradictions and Resolutions

- CAS Number Ambiguity : While the anhydrous form (13601-19-9) and decahydrate (14434-22-1) are distinct, some suppliers mislabel them. Verify hydration status via TGA or Karl Fischer titration .

- Hazard Classification : Conflicting GHS labels exist due to regional regulations. Prioritize SDS from academic suppliers (e.g., Sigma-Aldrich) over industrial vendors for lab-specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.